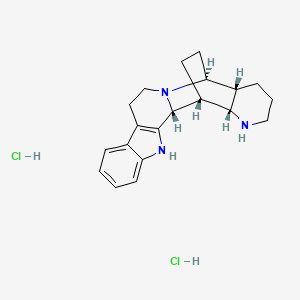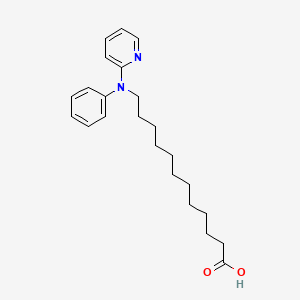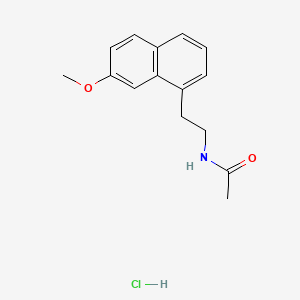
Agomelatine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-20098 hydrochloride involves several steps, starting from the precursor compounds. The key steps include:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of agomelatine.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of S-20098 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, involving:
Batch reactions: Large-scale batch reactors are used to carry out the chemical reactions.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to purify the compound.
Quality control: Rigorous quality control measures are in place to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
S-20098 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify certain functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include various derivatives of S-20098 hydrochloride, which may have different pharmacological properties .
Scientific Research Applications
S-20098 hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study receptor-ligand interactions.
Biology: Investigated for its effects on circadian rhythms and sleep-wake cycles.
Industry: Employed in the development of new therapeutic agents targeting melatonin and serotonin receptors.
Mechanism of Action
S-20098 hydrochloride exerts its effects through:
Agonism at MT1 and MT2 receptors: This action helps resynchronize circadian rhythms and improve sleep patterns.
Antagonism at 5-HT2C receptors: This leads to increased release of norepinephrine and dopamine in the frontal cortex, contributing to its antidepressant effects
Comparison with Similar Compounds
Similar Compounds
Melatonin: A natural hormone that regulates sleep-wake cycles.
Ramelteon: A melatonin receptor agonist used for the treatment of insomnia.
Tasimelteon: Another melatonin receptor agonist used for non-24-hour sleep-wake disorder.
Uniqueness
S-20098 hydrochloride is unique due to its dual action as a melatonin receptor agonist and a serotonin receptor antagonist. This combination of actions makes it particularly effective in treating major depressive episodes with circadian rhythm disruptions .
Properties
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2.ClH/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;/h3-7,10H,8-9H2,1-2H3,(H,16,17);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVMEXOLMFNQPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
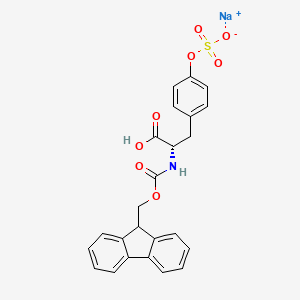
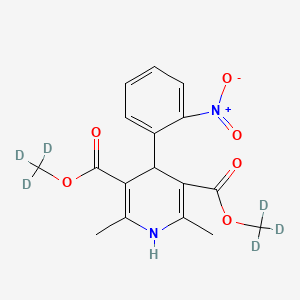

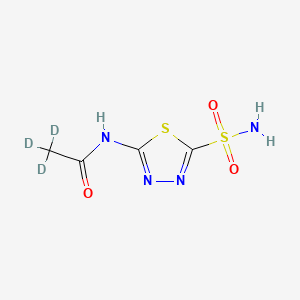
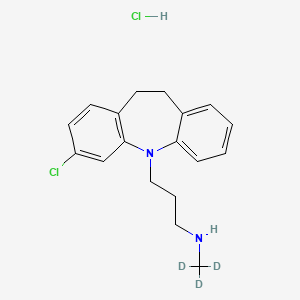
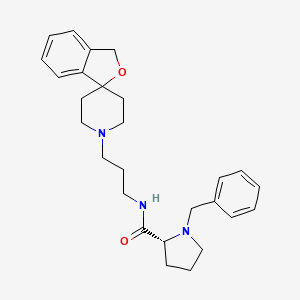


![(S*,R*)-2-[(4-Hydroxy-4-phenyl-1-piperidinyl)methyl]-1-(4-methylphenyl)-cyclopropanecarboxylic acid methyl ester](/img/structure/B1139268.png)


